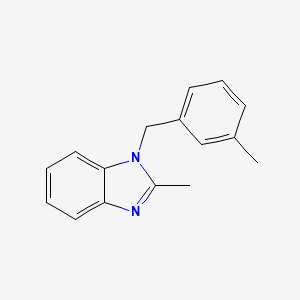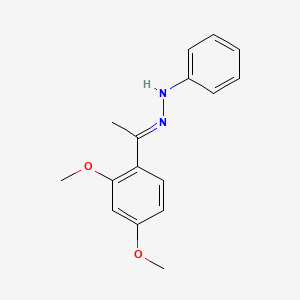![molecular formula C17H18N2O3 B5718447 3-methoxy-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B5718447.png)
3-methoxy-N-[4-(propionylamino)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methoxy-N-[4-(propionylamino)phenyl]benzamide, also known as MPB, is a synthetic compound that has been widely used in scientific research due to its unique properties.
Mecanismo De Acción
3-methoxy-N-[4-(propionylamino)phenyl]benzamide inhibits HDAC activity by binding to the enzyme and preventing it from removing acetyl groups from histones. This leads to an increase in histone acetylation, which is associated with increased gene expression. 3-methoxy-N-[4-(propionylamino)phenyl]benzamide has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
3-methoxy-N-[4-(propionylamino)phenyl]benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, induce cell cycle arrest, and promote apoptosis. 3-methoxy-N-[4-(propionylamino)phenyl]benzamide has also been shown to improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-methoxy-N-[4-(propionylamino)phenyl]benzamide in lab experiments is its specificity for HDAC inhibition. It has been shown to have minimal off-target effects, making it a useful tool for studying the role of HDAC in various biological processes. However, one limitation is the lack of selectivity for specific HDAC isoforms, which can make it difficult to determine the specific role of individual HDACs in biological processes.
Direcciones Futuras
There are several future directions for the use of 3-methoxy-N-[4-(propionylamino)phenyl]benzamide in scientific research. One area of interest is the development of more selective HDAC inhibitors that can target specific HDAC isoforms. Another area of interest is the use of 3-methoxy-N-[4-(propionylamino)phenyl]benzamide in combination with other therapies to enhance their efficacy. Additionally, 3-methoxy-N-[4-(propionylamino)phenyl]benzamide has potential as a therapeutic agent for the treatment of cancer and neurodegenerative diseases, and further research is needed to explore its clinical potential.
Conclusion:
In conclusion, 3-methoxy-N-[4-(propionylamino)phenyl]benzamide is a synthetic compound that has been widely used in scientific research due to its unique properties. It inhibits HDAC activity, induces apoptosis in cancer cells, and improves cognitive function in animal models of neurodegenerative diseases. While it has some limitations, its specificity for HDAC inhibition makes it a useful tool for studying the role of HDAC in various biological processes. There are several future directions for the use of 3-methoxy-N-[4-(propionylamino)phenyl]benzamide in scientific research, including the development of more selective HDAC inhibitors and the exploration of its clinical potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of 3-methoxy-N-[4-(propionylamino)phenyl]benzamide involves the reaction of 3-methoxybenzoic acid with thionyl chloride to form 3-methoxybenzoyl chloride. This is then reacted with 4-aminobenzoylpropionamide to form 3-methoxy-N-[4-(propionylamino)phenyl]benzamide. The final product is purified through recrystallization.
Aplicaciones Científicas De Investigación
3-methoxy-N-[4-(propionylamino)phenyl]benzamide has been extensively used in scientific research as a tool to study various biological processes. It has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. 3-methoxy-N-[4-(propionylamino)phenyl]benzamide has also been used to study the role of HDAC in cancer and neurodegenerative diseases.
Propiedades
IUPAC Name |
3-methoxy-N-[4-(propanoylamino)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-3-16(20)18-13-7-9-14(10-8-13)19-17(21)12-5-4-6-15(11-12)22-2/h4-11H,3H2,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJHJDDSYCZANDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-[4-(propanoylamino)phenyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-({[2-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5718385.png)


![2-anilino-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5718401.png)
![ethyl 4-[(2-biphenylylcarbonyl)amino]benzoate](/img/structure/B5718406.png)




